molecular formula C11H10Cl2N2OS B2833466 4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine CAS No. 252725-57-8

4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine

Cat. No.: B2833466
CAS No.: 252725-57-8
M. Wt: 289.17
InChI Key: ZRECNKHLVCHSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a morpholine ring attached to a dichlorobenzo[d]thiazole moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine typically involves the reaction of 4,6-dichlorobenzo[d]thiazole with morpholine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,6-Dichloro-1,3-benzothiazol-2-yl)morpholine is unique due to the presence of both the dichlorobenzo[d]thiazole and morpholine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(4,6-dichloro-1,3-benzothiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2OS/c12-7-5-8(13)10-9(6-7)17-11(14-10)15-1-3-16-4-2-15/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRECNKHLVCHSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=C(C=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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